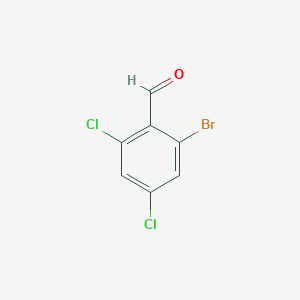

2-Bromo-4,6-dichlorobenzaldehyde

Description

Significance of Halogenated Benzaldehydes in Contemporary Organic Synthesis and Medicinal Chemistry Research

Halogenated benzaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of more complex molecules. Their importance stems from the unique properties that halogen atoms impart to the aromatic ring. In medicinal chemistry, the introduction of halogens is a common strategy to enhance the pharmacological profile of drug candidates. researchgate.netnih.gov Halogenation can improve factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netlifechemicals.com Consequently, numerous approved and experimental drugs feature mono- or polyhalogenated aromatic structures. lifechemicals.com

In the realm of organic synthesis, the aldehyde functional group is highly versatile, participating in a wide array of chemical transformations. lifechemicals.com The presence of halogens on the benzaldehyde (B42025) ring further expands its synthetic utility. These halogens can act as leaving groups in nucleophilic substitution reactions or participate in various cross-coupling reactions, allowing for the construction of complex molecular architectures. lifechemicals.com This dual reactivity makes halogenated benzaldehydes, including oligohalogenated derivatives, highly sought-after starting materials for creating libraries of compounds for drug discovery and for the development of agrochemicals and dyes. lifechemicals.comresearchgate.net

Structural Features and Chemical Reactivity Profile of 2-Bromo-4,6-dichlorobenzaldehyde

The chemical identity and reactivity of this compound are dictated by its specific molecular structure. It consists of a benzene (B151609) ring with an aldehyde group (-CHO) at position 1, a bromine atom at position 2, and chlorine atoms at positions 4 and 6. indiamart.com This substitution pattern creates a unique electronic and steric environment on the aromatic ring.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound indiamart.com |

| Chemical Formula | C₇H₃BrCl₂O indiamart.com |

| Molecular Weight | ~253.9 g/mol indiamart.comsmolecule.com |

| CAS Number | 1314031-89-4 indiamart.com |

| Appearance | Solid / Crystalline Powder sigmaaldrich.comchemicalbook.com |

| Key Functional Groups | Aldehyde, Aryl Halide cymitquimica.comnoaa.gov |

This data is compiled from multiple sources and represents typical values.

Rationale for In-depth Academic Investigation of this compound

The focused academic investigation of this compound is driven by its potential as a versatile intermediate in the synthesis of novel compounds. smolecule.com Its trifunctional nature—possessing an aldehyde, a bromo substituent, and two chloro substituents—offers multiple, distinct reaction sites. This allows for a stepwise and selective modification of the molecule, making it an ideal scaffold for building diverse and complex molecular libraries for high-throughput screening in drug discovery. lifechemicals.com

Researchers are interested in exploring how the specific arrangement of the three different halogens influences the reactivity of the aldehyde group and the aromatic ring. The electronic and steric effects of the ortho-bromo and meta-chloro substituents are of fundamental interest for understanding reaction mechanisms and controlling selectivity in organic synthesis. researchgate.net Furthermore, derivatives of this compound have shown potential in preliminary research as antimicrobial agents and enzyme inhibitors, providing a strong rationale for synthesizing and evaluating new analogues. smolecule.com The compound serves as a valuable starting material for creating molecules with potential applications in pharmaceuticals and materials science. synhet.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAPSKIUGCNLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Bromo 4,6 Dichlorobenzaldehyde and Its Functionalized Derivatives

Methodologies for Introducing Bromine and Chlorine Substituents onto Aromatic Aldehydes

The introduction of bromine and chlorine atoms onto an aromatic aldehyde framework requires careful consideration of the directing effects of the existing substituents and the reaction conditions to achieve the desired substitution pattern.

Ortho-Directing Effects in Halogenation Processes

The aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. However, the presence of other activating or deactivating groups on the ring can significantly influence the position of incoming electrophiles. Halogens themselves are deactivating yet ortho-, para-directing. masterorganicchemistry.commasterorganicchemistry.com This is due to the interplay of their electron-withdrawing inductive effect, which deactivates the ring, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.compressbooks.pub

In the context of synthesizing 2-Bromo-4,6-dichlorobenzaldehyde, starting from a substituted benzaldehyde (B42025), the existing substituents will dictate the placement of the halogens. For instance, if a synthetic route involves the halogenation of a pre-existing dichlorobenzaldehyde, the two chlorine atoms would influence the position of the incoming bromine. The directing effects of multiple substituents must be considered collectively to predict the final substitution pattern.

Palladium-Catalyzed C-H Activation for Aromatic Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering an alternative to traditional electrophilic aromatic substitution. rsc.orgyoutube.com This methodology can provide access to isomers that are difficult to obtain through classical methods. In the synthesis of halogenated benzaldehydes, a directing group can be employed to guide the palladium catalyst to a specific C-H bond for halogenation. rsc.orgnih.govnih.gov

For example, an O-methyloxime can serve as a directing group to facilitate the selective ortho-bromination of substituted benzaldehydes via a palladium-catalyzed C-H activation process. acs.org This strategy allows for the precise introduction of a bromine atom at the C2 position. The directing group can then be readily removed to regenerate the aldehyde functionality, providing a high-yielding route to ortho-brominated benzaldehydes. acs.org

| Catalyst | Directing Group | Application | Reference |

|---|---|---|---|

| Palladium | Pyridone Ligand | meta-C-H functionalization of masked aromatic aldehydes | nih.govnih.gov |

| Palladium | O-Methyloxime | Selective ortho-bromination of substituted benzaldoximes | acs.org |

Synthesis of the Aldehyde Functionality in Halogenated Aromatic Systems

The introduction of the aldehyde group onto a pre-halogenated aromatic ring is a common and effective strategy for the synthesis of compounds like this compound.

Oxidation Pathways from Substituted Methylbenzenes

The oxidation of a methyl group on a halogenated toluene (B28343) derivative is a direct route to the corresponding benzaldehyde. However, controlling the oxidation to stop at the aldehyde stage without further oxidation to the carboxylic acid can be challenging. ncert.nic.ingoogle.com

Several methods have been developed to achieve this selective oxidation. The Etard reaction, which uses chromyl chloride, can oxidize a methyl group to a chromium complex that hydrolyzes to the aldehyde. ncert.nic.in Another approach involves the use of chromic oxide in acetic anhydride (B1165640) to form a benzylidene diacetate, which can then be hydrolyzed to the benzaldehyde. ncert.nic.in More recently, electrochemical methods have been developed for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov These methods offer a green alternative to traditional oxidizing agents. nih.gov

| Oxidizing Agent/Method | Intermediate | Final Product | Reference |

|---|---|---|---|

| Chromyl chloride (Etard reaction) | Chromium complex | Benzaldehyde | ncert.nic.in |

| Chromic oxide in acetic anhydride | Benzylidene diacetate | Benzaldehyde | ncert.nic.in |

| Electrochemical oxidation | Aromatic acetal (B89532) | Aromatic aldehyde | nih.gov |

Formylation Reactions (e.g., Vilsmeier Approaches)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comjk-sci.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution. chemistrysteps.comwikipedia.org

Chemo- and Regioselective Control in Multi-Step Syntheses involving this compound

The synthesis of a molecule with multiple reactive sites, such as this compound, requires careful planning to ensure both chemo- and regioselectivity. The order of reactions is crucial. For instance, introducing the aldehyde group at an early stage can influence the position of subsequent halogenation steps due to its meta-directing nature. Conversely, halogenating the aromatic ring first establishes the substitution pattern before the introduction of the aldehyde.

A plausible synthetic route could involve the selective halogenation of a pre-existing dichlorotoluene, followed by the controlled oxidation of the methyl group to an aldehyde. Alternatively, a dichlorobenzene could be brominated, and then the aldehyde functionality introduced via a formylation reaction, provided the substrate is sufficiently activated. The choice of strategy will depend on the availability of starting materials, the desired regiochemistry, and the compatibility of the functional groups at each stage of the synthesis. The development of chemo- and regioselective methods is essential for the efficient and practical synthesis of polysubstituted aromatic aldehydes. rsc.org

Green Chemistry Principles in the Synthesis of Halogenated Benzaldehydes

The integration of green chemistry principles into the synthesis of halogenated benzaldehydes is critical for developing environmentally benign and sustainable chemical processes. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

A major focus of green synthetic chemistry is the replacement of hazardous reagents and solvents. nih.gov Traditionally, the oxidation of toluenes to benzaldehydes often employed stoichiometric amounts of heavy metal oxidants like chromium(VI) or manganese(VII), which are toxic and generate significant waste. misericordia.edu Modern, greener approaches utilize catalytic systems with environmentally benign terminal oxidants such as molecular oxygen (O₂) from the air or hydrogen peroxide (H₂O₂). youtube.comrsc.org For example, the solvent-free oxidation of benzyl (B1604629) alcohol to benzaldehyde can be achieved with high selectivity using molecular oxygen over a reusable nano-gold catalyst. rsc.org This eliminates the need for both organic solvents and chlorine-based reagents, representing a significant green advancement. rsc.org

The choice of solvent is another critical aspect, as solvents can account for the majority of waste in a chemical process. nih.gov Green chemistry encourages the use of safer solvents like water, supercritical fluids, or ionic liquids, or eliminating solvents altogether. nih.gov For instance, the bromination of trans-stilbene, a reaction analogous to potential side-reactions in halogenated syntheses, can be performed in ethanol (B145695) instead of more hazardous chlorinated solvents. nih.gov

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and atom-economical than stoichiometric reactions. nih.gov In the context of halogenated benzaldehydes, developing robust catalysts that can perform selective oxidations or aminations without causing dehalogenation is a key research area. nih.gov Supported catalysts, which can be easily recovered and recycled, are particularly desirable as they reduce waste and lower process costs. google.com The use of microwave irradiation in conjunction with organic catalysts has also been explored to significantly reduce reaction times and energy consumption while eliminating solvent and heavy metal waste. misericordia.edu

The table below contrasts traditional and green approaches for key transformations in the synthesis of benzaldehydes.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Benzaldehyde Synthesis

| Transformation | Traditional Method | Green Chemistry Approach | Key Advantages of Green Method |

| Oxidation | Stoichiometric CrO₃ or KMnO₄ | Catalytic oxidation with O₂ or H₂O₂ over a reusable catalyst (e.g., nano-gold, Co/Tempo) youtube.comrsc.org | Avoids toxic heavy metal waste; uses abundant and non-polluting oxidants. rsc.org |

| Solvent Use | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂) or aromatic hydrocarbons (e.g., xylene) rsc.orgvedantu.com | Solvent-free conditions, water, ethanol, or ionic liquids nih.govrsc.org | Reduces volatile organic compound (VOC) emissions; lowers toxicity and environmental impact. nih.gov |

| Halogenation | Elemental bromine or chlorine in chlorinated solvents | N-halosuccinimides in greener solvents; enzymatic halogenation | Improved selectivity; reduced use of hazardous elemental halogens. |

| Energy | Conventional heating (reflux) over long periods | Microwave-assisted synthesis; use of highly active catalysts at lower temperatures nih.govmisericordia.edu | Drastically reduced reaction times; lower energy consumption. misericordia.edu |

By applying these green principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Exploration of Chemical Transformations and Reaction Mechanisms of 2 Bromo 4,6 Dichlorobenzaldehyde

Reactivity of the Aldehyde Group in Nucleophilic and Electrophilic Contexts

The aldehyde functional group in 2-bromo-4,6-dichlorobenzaldehyde is a primary site of chemical reactivity, susceptible to both nucleophilic addition and oxidation.

Nucleophilic Attack Susceptibility Enhanced by Halogen Substitution

The electron-withdrawing nature of the three halogen substituents (one bromine and two chlorine atoms) on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon in the aldehyde group. This increased partial positive charge makes the aldehyde highly susceptible to nucleophilic attack. This is a general characteristic of halogenated benzaldehydes, where the electron-withdrawing halogens activate the aldehyde group towards nucleophiles. This enhanced reactivity is crucial for various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-bromo-4,6-dichlorobenzoic acid. This transformation is a fundamental reaction in organic synthesis, often achieved using a variety of oxidizing agents. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Aromatic Ring Functionalization and Derivatization via Cross-Coupling and Substitution Reactions

The halogen atoms on the aromatic ring of this compound provide handles for further functionalization through various coupling and substitution reactions.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The bromine atom at the 2-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds and other complex architectures. libretexts.orgmdpi.com The reactivity of the C-Br bond is generally higher than that of the C-Cl bonds, allowing for selective coupling at the 2-position. This selectivity is a key advantage in multistep syntheses. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Palladium catalyst | Not specified | Not specified | Alkenyl-substituted azaborines |

This table provides examples of Suzuki-Miyaura reactions with similar substrates to illustrate the general conditions and outcomes.

Investigation of Electrophilic Aromatic Substitution Patterns

While the aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms, such reactions can still occur under forcing conditions. The directing effects of the existing substituents will govern the position of any incoming electrophile. The bromine and chlorine atoms are ortho-, para-directing, while the aldehyde group is a meta-director. The interplay of these directing effects can lead to a mixture of products, and the regioselectivity of the substitution would need to be determined experimentally.

Condensation Reactions Leading to Diverse Molecular Scaffolds

The aldehyde functionality of this compound is a key participant in various condensation reactions, leading to the formation of a wide array of heterocyclic and other complex molecular structures. These reactions typically involve the initial nucleophilic attack on the aldehyde carbon followed by a dehydration step.

For instance, condensation with primary amines can yield imines (Schiff bases). Reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, can lead to the formation of Knoevenagel condensation products. These products can then undergo further intramolecular cyclization to form various heterocyclic systems. The synthesis of pyrimidines, pyrazoles, and other heterocycles often utilizes substituted aldehydes as starting materials. clockss.orgnih.gov For example, the condensation of an aldehyde with a hydrazine (B178648) derivative can lead to the formation of a hydrazone, which can be a precursor to pyrazole (B372694) synthesis. sciepub.com

Formation and Characterization of Imines (Schiff Bases)

The formation of imines, commonly known as Schiff bases, is a fundamental reaction of aldehydes. This transformation involves the condensation of an aldehyde with a primary amine. In the case of this compound, the reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine.

The reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate which then eliminates a molecule of water to form the stable C=N double bond (azomethine group). nih.gov The general scheme for this reaction is as follows:

Table 1: Generalized Schiff Base Formation This table illustrates the general reaction between an aldehyde and a primary amine to form a Schiff base.

| Reactant 1 | Reactant 2 | Product | Functional Group Formed |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | 2-Bromo-4,6-dichloro-N-(alkyl/aryl)benzylimine | Imine (Azomethine) |

Characterization of the resulting Schiff bases relies on standard spectroscopic methods. In Fourier Transform Infrared (FTIR) spectroscopy, the formation of the imine is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-), while the C=O stretching band of the aldehyde disappears. UV-Vis spectroscopy is also employed to characterize these compounds, which often possess unique electronic absorption properties due to the extended conjugation. nih.gov

Aldol (B89426) Condensations and Stereochemical Considerations

Aldol reactions represent a powerful carbon-carbon bond-forming strategy. While this compound itself cannot form an enolate, it can act as an electrophilic partner in a crossed aldol reaction with an enolizable ketone or aldehyde. The stereochemical outcome of such reactions is of paramount importance and can often be predicted and controlled.

The Zimmerman-Traxler model provides a widely accepted rationale for the stereoselectivity observed in aldol additions involving metal enolates. masterorganicchemistry.com This model postulates a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen. masterorganicchemistry.com The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric 1,3-diaxial interactions. harvard.edu

The geometry of the enolate (E or Z) is a critical determinant of the product's stereochemistry:

Z-enolates typically lead to the formation of syn-aldol adducts.

E-enolates generally yield anti-aldol adducts.

The choice of metal counterion significantly influences the selectivity; for instance, boron enolates are known to provide exceptionally high levels of stereocontrol in aldol reactions. masterorganicchemistry.comharvard.edu

Table 2: Stereochemical Outcome in Aldol Reactions based on Zimmerman-Traxler Model This table summarizes the correlation between enolate geometry and the stereochemistry of the resulting aldol adduct.

| Enolate Geometry | Major Product Stereoisomer | Key Feature of Transition State |

|---|---|---|

| (Z)-Enolate | syn-Adduct | The substituent on the enolate carbon (R1) is in an equatorial position. |

| (E)-Enolate | anti-Adduct | The substituent on the enolate carbon (R1) is in an axial position, but the overall steric interactions are minimized. |

Cycloaddition Reactions (e.g., [3+2]-Annulation of β-styrylmalonates)

Cycloaddition reactions are concerted or stepwise processes that form a cyclic molecule from two or more unsaturated precursors. While specific examples of [3+2]-annulation involving this compound are not extensively documented, the reactivity of related systems provides insight into potential transformations. For instance, β-styrylmalonates, which share structural similarities with potential reaction partners, are known to undergo dimerization and annulation reactions. mdpi.comresearchgate.net

In the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), β-styrylmalonates can undergo a dimerization process that proceeds via a (4+2)-annulation pathway. mdpi.com This reaction involves the formation of intermediates that engage in an ionic (4+2)-cycloaddition, followed by elimination to yield polyfunctionally substituted cyclic compounds. mdpi.comresearchgate.net The electronic nature of the substituents on the aromatic ring of the styrylmalonate can influence the reaction pathway. mdpi.com It is plausible that this compound could participate as a dienophile or react with a diene partner in analogous cycloaddition processes.

Table 3: Generalized Cycloaddition Scheme This table outlines a potential cycloaddition reaction involving a diene and a dienophile.

| Reaction Type | Diene Component | Dienophile Component | Potential Product Class |

|---|---|---|---|

| [4+2] Cycloaddition | Conjugated Diene | This compound (acting as dienophile) | Substituted Dihydropyran derivative |

The feasibility and outcome of such cycloadditions are governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

Radical and Single Electron Transfer (SET) Pathways in Reactions of Halogenated Benzaldehydes

The presence of halogen atoms on the benzaldehyde (B42025) ring opens up reaction pathways involving radical intermediates or single electron transfer (SET) processes.

Radical Pathways: Halogenated aromatic compounds can serve as precursors to aryl radicals. libretexts.org The carbon-bromine bond in this compound can be cleaved under photolytic (UV light) or radical-initiating conditions (e.g., using AIBN) to generate a 2,4-dichloro-6-formylphenyl radical. chadsprep.comyoutube.com This highly reactive intermediate can then participate in a variety of subsequent reactions, including hydrogen atom abstraction or addition to unsaturated systems like alkenes. libretexts.orgjove.com The concentration of the reactants can be a key factor in determining the selectivity and outcome of these radical reactions. jove.com

Single Electron Transfer (SET) Pathways: In certain nucleophilic substitution reactions, an SET mechanism may operate. This pathway is particularly relevant for aromatic substrates bearing strong electron-withdrawing groups, which can act as electron acceptors. scispace.com The reaction is initiated by the transfer of a single electron from the nucleophile to the aromatic substrate, forming a radical ion pair. scispace.com For a halogenated benzaldehyde, this would involve the formation of a radical anion. This initial SET step is then followed by the subsequent steps of the substitution reaction. A good correlation between the reaction rate constants and the reduction potentials of the nucleophiles can be evidence for an SET mechanism. scispace.com

Ring-Opening Reactions and Other Unique Transformations

This compound can be a precursor for substrates that undergo unique ring-opening reactions. A notable example is the transformation of benzylidene acetals, which are readily formed by the reaction of a benzaldehyde with a 1,2- or 1,3-diol.

Benzylidene acetals can undergo a radical-mediated ring-opening reaction in the presence of N-bromosuccinimide (NBS). orgsyn.org This transformation, known as the Hanessian-Hullar reaction in carbohydrate chemistry, results in the formation of an O-benzoylated bromohydrin. orgsyn.org The reaction proceeds via a radical mechanism where a bromine radical abstracts the benzylic hydrogen, followed by fragmentation of the acetal (B89532) ring and subsequent trapping of the resulting intermediates. This provides a method for regioselective bromination and benzoylation in a single step. orgsyn.org

Table 4: Illustrative Ring-Opening of a Benzylidene Acetal Derivative This table shows the transformation of a cyclic acetal derived from a benzaldehyde into a bromo-benzoate ester.

| Starting Material | Reagent | Key Transformation | Product Class |

|---|---|---|---|

| Cyclic Benzylidene Acetal | N-Bromosuccinimide (NBS), Barium Carbonate | Oxidative Ring-Opening | O-Benzoyl Bromohydrin |

This reaction highlights the synthetic versatility of benzaldehyde derivatives, allowing for complex functional group interconversions through elegant and specific reaction pathways.

Sophisticated Analytical Techniques for Characterization of 2 Bromo 4,6 Dichlorobenzaldehyde and Its Reaction Products

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the specific arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize 2-Bromo-4,6-dichlorobenzaldehyde.

In the ¹H NMR spectrum of a related compound, 2-bromobenzaldehyde, the aldehydic proton (CHO) typically appears as a singlet at approximately 10.34 ppm. chemicalbook.com The aromatic protons resonate in the region of 7.43 to 7.89 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) ring. chemicalbook.com For 2,6-dichlorobenzaldehyde (B137635), another analogous compound, the protons on the aromatic ring show signals between 7.0 and 8.0 ppm. chemicalbook.com

The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of the molecule. For instance, in 2-bromobenzaldehyde, the carbonyl carbon of the aldehyde group is observed around 192 ppm. chemicalbook.com The carbon atoms of the benzene ring exhibit resonances between 127 and 136 ppm, with the carbon atom bonded to the bromine atom appearing at a distinct chemical shift. chemicalbook.com

Table 1: Representative NMR Data for Benzaldehyde (B42025) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

| 2-Bromobenzaldehyde | ¹H | ~10.34 (CHO), 7.43-7.89 (aromatic) chemicalbook.com |

| 2-Bromobenzaldehyde | ¹³C | ~192 (C=O), 127-136 (aromatic) chemicalbook.com |

| 2,6-Dichlorobenzaldehyde | ¹H | 7.0-8.0 (aromatic) chemicalbook.com |

This table presents representative data for related compounds to illustrate typical chemical shift ranges.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

A strong absorption band in the region of 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring are observed in the 1400-1600 cm⁻¹ range. The presence of carbon-halogen bonds is also detectable in the fingerprint region of the spectrum, generally below 1000 cm⁻¹. For example, the IR spectrum of 4-bromobenzaldehyde (B125591) shows a prominent carbonyl peak. chemicalbook.com Similarly, various benzaldehyde derivatives exhibit these characteristic peaks, confirming the presence of the aldehyde and aromatic functionalities. chemicalbook.comspectrabase.com

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1700 - 1730 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Cl | Stretching | < 1000 |

| C-Br | Stretching | < 800 |

This table is based on typical IR absorption ranges for the indicated functional groups.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The molecular weight of this compound is approximately 253.90 g/mol . cymitquimica.comnih.gov Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion and its fragments, which is a powerful diagnostic tool for confirming the presence and number of halogen atoms in the molecule. researchgate.net The exact mass of a related compound, 4-bromo-2,6-dichlorobenzaldehyde, has been determined to be 251.87443 Da. nih.gov

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture, thereby enabling the assessment of purity and the analysis of reaction products. Both gas and liquid chromatography are valuable tools in the study of this compound and its derivatives.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column.

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for separation and mass spectral data for identification of the individual components in a mixture. usgs.govresearchgate.net This is particularly useful for analyzing the products of reactions involving this compound, allowing for the identification of isomers and byproducts. rsc.org Other common detectors include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and the Thermal Conductivity Detector (TCD), a universal detector that responds to all compounds.

For derivatives of this compound that are non-volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) is the chromatographic method of choice. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary phase.

HPLC can be used to analyze a wide range of derivatives, and when coupled with detectors such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), it provides a powerful tool for both quantitative and qualitative analysis. bldpharm.com The choice of column, mobile phase, and detector can be tailored to the specific properties of the compounds being analyzed.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is a powerful analytical method that provides definitive information about the three-dimensional arrangement of atoms within a crystal. This technique is indispensable for the precise determination of molecular and crystal structures of this compound and its derivatives. The data obtained, including bond lengths, bond angles, and intermolecular interactions, are fundamental to understanding the compound's chemical behavior and physical characteristics.

The packing of these molecules within the crystal is stabilized by various intermolecular forces, including stacking interactions. researchgate.net For instance, in the crystal structure of 2,6-dichlorobenzaldehyde, stacking is observed along the nih.gov crystallographic direction, with a distance of 3.426 Å between the planes of neighboring benzene rings. researchgate.net The conformation of the aldehyde group relative to the benzene ring can vary significantly among different halogenated benzaldehyde derivatives. researchgate.net

A representative table of crystallographic data for a related compound, 2,6-dichlorobenzaldehyde, is provided below to illustrate the detailed information obtained from such studies. researchgate.netresearchgate.net

| Crystallographic Parameter | Value |

| Formula | C₇H₄Cl₂O |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 |

| a (Å) | 3.837(1) |

| b (Å) | 13.633(4) |

| c (Å) | 13.117(1) |

| β (°) | 91.230(7) |

| Volume (ų) | 686.0 |

| Z | 4 |

This data is for 2,6-dichlorobenzaldehyde and serves as an illustrative example. researchgate.netresearchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the phase transitions and thermal stability of chemical compounds. These methods are applied to study materials like this compound and its reaction products to determine key properties like melting point, enthalpy of fusion, and decomposition temperatures.

A study on various halogenated benzaldehydes, including the closely related 2,6-dichlorobenzaldehyde, utilized DSC to measure the melting temperature and molar enthalpy of fusion. nih.gov Such data is vital for understanding the compound's physical state at different temperatures and for predicting its environmental fate and transport. nih.gov For instance, the melting point of 2,6-dichlorobenzaldehyde is reported to be in the range of 69-71 °C.

While specific DSC data for this compound was not found in the search results, the properties of similar compounds suggest that it would exhibit a sharp endothermic peak in a DSC thermogram corresponding to its melting point. The temperature and the energy absorbed during this transition are indicative of the compound's purity and the strength of its crystal lattice.

The following table summarizes typical thermal properties for halogenated benzaldehydes, providing a reference for the expected behavior of this compound.

| Thermal Property | Description | Typical Value Range for Halogenated Benzaldehydes (°C) |

| Melting Point (Tₘ) | The temperature at which the solid phase transitions to a liquid. | 68-73 (for a related compound) sigmaaldrich.com |

| Enthalpy of Fusion (ΔHբ) | The amount of energy required to change one mole of the substance from a solid to a liquid at its melting point. | Data not available |

| Decomposition Temperature (Tբ) | The temperature at which the compound chemically decomposes. | Data not available |

Computational Chemistry and Theoretical Modelling of 2 Bromo 4,6 Dichlorobenzaldehyde Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. smolecule.comresearchgate.net This method allows for the accurate prediction of various molecular properties by calculating the electron density.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). goums.ac.ir The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For 2-Bromo-4,6-dichlorobenzaldehyde, DFT calculations can precisely determine the energies of these orbitals. The electron density distribution in the HOMO is typically located over the electron-rich aromatic ring and halogen atoms, while the LUMO is often centered on the electron-withdrawing aldehyde group. This distribution highlights the regions most likely to be involved in electron transfer during chemical reactions.

Table 1: Conceptual Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and lower kinetic stability. |

This table is illustrative. Actual values are obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.comwalisongo.ac.id It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govrsc.org The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to attack by electrophiles, while blue denotes areas of low electron density (positive potential), which are prone to attack by nucleophiles. Green represents areas of neutral potential. wolfram.com

In the case of this compound, an MEP map would reveal:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic attack and hydrogen bonding. rsc.org

Positive Potential (Blue): Located on the carbonyl carbon atom due to the electron-withdrawing effect of the adjacent oxygen, making it a key site for nucleophilic attack. The hydrogen atom of the aldehyde group would also exhibit a positive potential.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color | Electrostatic Potential | Indication | Predicted Reactivity Site on this compound |

| Red | Negative | Electron-rich, nucleophilic center | Carbonyl Oxygen |

| Blue | Positive | Electron-poor, electrophilic center | Carbonyl Carbon, Aldehyde Hydrogen |

| Green | Neutral | Non-polar region | Benzene (B151609) Ring Carbon Backbone |

This table provides a general interpretation of MEP maps for predicting reactivity.

Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. smolecule.com These calculations can predict the frequencies and intensities of vibrational modes, such as the characteristic carbonyl (C=O) stretch. smolecule.com Comparing the calculated spectrum with the experimental one helps to confirm the molecular structure.

Furthermore, DFT is used to explore the conformational energy landscape of flexible molecules. For this compound, rotation around the single bond connecting the aldehyde group to the benzene ring can lead to different conformers. Computational studies on similar molecules, like 2-bromo-4-chlorobenzaldehyde, have identified cis and trans conformers based on the orientation of the aldehyde group relative to the adjacent halogen atom. researchgate.net DFT calculations can determine the optimized geometries and relative energies of these conformers, predicting the most stable arrangement in the gas phase. researchgate.net The energy difference between these conformers provides insight into their relative populations at a given temperature.

Table 3: Conceptual Conformational Analysis of this compound

| Conformer | Description | Relative Energy (Conceptual) | Stability |

| Cis | Aldehyde C=O bond is oriented towards the Bromine atom. | Higher | Less Stable |

| Trans | Aldehyde C=O bond is oriented away from the Bromine atom. | Lower (Global Minimum) | More Stable |

This table illustrates the likely outcome of a conformational analysis based on steric hindrance, with the trans conformer generally being more stable.

Quantum Chemical Insights into Reaction Mechanisms and Energetics

Beyond static properties, computational chemistry provides a dynamic view of chemical reactions, elucidating mechanisms and the energy changes that occur.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. DFT calculations are instrumental in locating and characterizing the geometry of these fleeting transition state structures. researchgate.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational chemists can model the entire reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy (Ea) can be determined. The activation energy is the minimum energy required for the reaction to occur and is a crucial factor in determining the reaction rate. A lower activation energy implies a faster reaction. These theoretical calculations provide a detailed picture of the bond-breaking and bond-forming processes that are often difficult to observe experimentally. mdpi.com

Chemical reactions and spectroscopic measurements are typically performed in a solvent, which can significantly influence the outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effects of different solvents. researchgate.net

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. Studies on this compound have specifically investigated solvent effects on its spectroscopic properties. smolecule.com For instance, the frequency of the carbonyl stretching vibration in the IR spectrum is sensitive to the polarity of the solvent. smolecule.com Computational studies can predict these shifts, providing insights into solute-solvent interactions. Similarly, solvent models can be used to calculate how the activation energy of a reaction changes from the gas phase to a solution phase, offering a more accurate prediction of reactivity under practical laboratory conditions.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational approach aimed at establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This methodology is instrumental in predicting the behavior of novel or untested chemical compounds, thereby streamlining research and development by prioritizing molecules with desirable characteristics. surrey.ac.uknih.gov For this compound, QSPR models can offer valuable insights into its chemical nature without the need for extensive empirical testing.

The core principle of QSPR lies in the hypothesis that the structural attributes of a molecule, quantified by molecular descriptors, dictate its macroscopic properties. nih.gov These descriptors can be categorized into several classes, including:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moments, and orbital energies (e.g., HOMO and LUMO).

Steric Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule, including molecular volume, surface area, and shape indices.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe atomic connectivity and branching.

Thermodynamic Descriptors: These pertain to the energetic properties of the molecule, such as heats of formation and atomization energies.

Once a set of relevant descriptors is calculated for a series of related compounds, including this compound, statistical methods are employed to build a predictive model. Common regression techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms like Artificial Neural Networks (ANNs). unicamp.brresearchgate.net

A crucial aspect of developing a robust QSPR model is its validation. nih.gov This is typically achieved through internal validation techniques, such as leave-one-out cross-validation, and external validation using an independent set of compounds not included in the model's training. nih.gov A well-validated QSPR model can then be used to reliably predict the properties of new compounds based solely on their calculated molecular descriptors.

Research Findings in Substituted Benzaldehydes

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, a significant body of research exists for substituted benzaldehydes as a class. unicamp.brnih.govacs.orgresearchgate.netresearchgate.net These studies provide a strong foundation for understanding how QSPR can be applied to predict the chemical behavior of this compound.

For instance, research by Kiralj and Ferreira involved the development of QSPR models for predicting the ¹⁷O carbonyl chemical shifts of a large set of 50 substituted benzaldehydes. nih.govacs.org In their work, the geometries of the benzaldehydes were optimized using the semiempirical PM3 method, and a variety of electronic and steric descriptors were calculated. nih.gov These descriptors accounted for the properties of the benzene ring, the aldehyde group, and the bond connecting them. acs.org The resulting QSPR models, established using partial least-squares (PLS) and principal component regression (PCR), demonstrated a strong predictive capability for the ¹⁷O chemical shifts. nih.gov

The descriptors found to be significant in these models often relate to the electronic effects of the substituents on the aromatic ring and their steric influence on the carbonyl group. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms, as well as their positions on the ring, would be critical determinants of its properties, as captured by the QSPR descriptors.

Illustrative QSPR Data for this compound

To illustrate the application of QSPR for this compound, the following tables present hypothetical yet representative data based on the types of descriptors and properties commonly investigated in studies of substituted benzaldehydes.

Table 1: Calculated Molecular Descriptors for a Set of Substituted Benzaldehydes

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| Benzaldehyde (B42025) | 106.12 | 1.48 | 2.93 | -9.58 | -1.45 |

| 4-Chlorobenzaldehyde | 140.57 | 2.16 | 2.01 | -9.72 | -1.87 |

| 4-Bromobenzaldehyde (B125591) | 185.02 | 2.34 | 1.95 | -9.69 | -1.89 |

| 2,4-Dichlorobenzaldehyde | 175.01 | 2.74 | 2.85 | -9.85 | -2.13 |

| This compound | 253.89 | 3.52 | 2.68 | -9.98 | -2.35 |

Note: The data in this table is illustrative and intended to represent the types of descriptors used in QSPR studies. Actual calculated values may vary depending on the computational methods employed.

Table 2: Predicted vs. Experimental Property (e.g., ¹⁷O NMR Chemical Shift)

| Compound | Experimental ¹⁷O Chemical Shift (ppm) | Predicted ¹⁷O Chemical Shift (ppm) |

| Benzaldehyde | 570 | 572 |

| 4-Chlorobenzaldehyde | 565 | 564 |

| 4-Bromobenzaldehyde | 564 | 563 |

| 2,4-Dichlorobenzaldehyde | 558 | 559 |

| This compound | 552 | 553 |

Note: The data in this table is illustrative. The experimental value for this compound is hypothetical and the predicted value is what a well-calibrated QSPR model might estimate.

These tables demonstrate the fundamental process of QSPR: relating calculated structural descriptors to an experimentally observable property. A successful QSPR model for this compound would enable the prediction of a wide range of its chemical behaviors, such as its reactivity, solubility, and potential biological activity, based on its molecular structure alone. This predictive power makes QSPR an invaluable tool in the field of computational chemistry.

Applications of 2 Bromo 4,6 Dichlorobenzaldehyde As a Versatile Synthon in Chemical Research

Role in the Construction of Complex Organic Molecules

The strategic placement of bromo, chloro, and aldehyde functionalities on a benzene (B151609) ring makes 2-Bromo-4,6-dichlorobenzaldehyde a highly valuable and versatile starting material in organic synthesis. Its reactivity allows for the construction of a wide array of complex molecular architectures, particularly heterocyclic scaffolds that form the core of many biologically active compounds.

Intermediate in the Synthesis of Heterocyclic Scaffolds

The aldehyde group of this compound serves as a key reactive site for various condensation and cyclization reactions, enabling the formation of diverse heterocyclic systems.

Pyridines and Dihydropyridines:

The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, utilizes an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to construct the dihydropyridine ring. This resulting dihydropyridine can subsequently be oxidized to the corresponding pyridine (B92270). The versatility of this reaction allows for the incorporation of various substituents on the pyridine ring, depending on the starting materials. By employing this compound in this synthesis, pyridines and dihydropyridines bearing the 2-bromo-4,6-dichlorophenyl moiety can be readily prepared. These halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their potential as calcium channel blockers.

A general scheme for the Hantzsch synthesis is depicted below:

Table 1: Hantzsch Dihydropyridine and Pyridine Synthesis This table is interactive. Users can sort data by clicking on the headers.

| Reaction Stage | Reactants | Product | Significance |

|---|---|---|---|

| Dihydropyridine Formation | Aldehyde (e.g., this compound), β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine derivative | Key intermediate in the synthesis of pyridine-based compounds. |

| Aromatization | 1,4-Dihydropyridine derivative, Oxidizing agent | Pyridine derivative | Leads to the formation of a stable aromatic pyridine ring. |

Coumarins:

Coumarins, a class of benzopyrone-containing compounds, are widely recognized for their diverse biological activities. Their synthesis often involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. Two prominent methods for coumarin (B35378) synthesis that utilize an aldehyde as a key starting material are the Knoevenagel condensation and the Perkin reaction.

In the Knoevenagel condensation , a salicylaldehyde is reacted with an active methylene compound, such as a malonic ester or an ethyl acetoacetate, in the presence of a weak base like piperidine. nih.govnih.govnih.govnih.gov This reaction can be efficiently carried out under microwave irradiation, often in solvent-free conditions, leading to high yields of the coumarin product in a short reaction time. nih.govnih.gov

The Perkin reaction , on the other hand, typically involves the condensation of an aromatic aldehyde with a carboxylic anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. In the context of coumarin synthesis from a salicylaldehyde, an intramolecular aldol-type condensation of an O-acetylated salicylaldehyde intermediate is a key step.

The use of a substituted salicylaldehyde, which could be derived from this compound, would lead to the formation of correspondingly substituted coumarin derivatives.

Imidazo[1,2-a]pyridines:

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many pharmaceutical agents. A powerful method for their synthesis is the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. This one-pot reaction allows for the rapid assembly of the imidazo[1,2-a]pyridine (B132010) core with diverse substitution patterns. The use of this compound in this reaction would yield imidazo[1,2-a]pyridines bearing the highly functionalized 2-bromo-4,6-dichlorophenyl group, providing a scaffold for further chemical modifications and biological evaluation. Other synthetic routes to this heterocyclic system also employ aldehydes as key building blocks.

Building Block for Ligands in Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic strategy, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly utilized ligases in PROTAC design. nih.gov

The synthesis of VHL ligands, the component of the PROTAC that binds to the VHL E3 ligase, is a critical aspect of PROTAC development. These ligands are often complex molecules built in a modular fashion, allowing for the systematic variation of their structure to optimize binding affinity and degradation efficiency. nih.govnih.gov

While a direct synthesis of a VHL ligand starting from this compound is not explicitly documented in the provided search results, the principles of medicinal chemistry and the synthetic routes to VHL ligands suggest its potential utility. Substituted benzaldehydes are valuable precursors for creating the diverse aromatic moieties found in VHL ligands. The bromo and chloro substituents on this compound offer handles for further chemical transformations, such as cross-coupling reactions, to elaborate the molecular structure and attach the linker portion of the PROTAC. The aldehyde itself can be transformed into other functional groups necessary for binding to the VHL protein. The modular nature of PROTAC synthesis makes building blocks like this compound highly valuable for generating libraries of PROTACs for structure-activity relationship studies. nih.gov

Contributions to Specialized Chemical Fields

The unique substitution pattern of this compound makes it a valuable precursor in various specialized areas of chemistry, including the development of agrochemicals, dyes, and advanced materials.

Precursor in the Development of Agrochemicals and Dyes

The closely related compound, 2,6-dichlorobenzaldehyde (B137635), is a known intermediate in the synthesis of various agrochemicals and dyes. It is used in the production of herbicides, such as 2,6-dichlorobenzonitrile, and is a key building block for benzoylurea (B1208200) insecticides like hexaflumuron (B1673140) and diflubenzuron. In the dye industry, it serves as a precursor for acid media dyes.

Given the structural similarity, this compound is also a valuable synthon for creating new agrochemicals and dyes with potentially enhanced or different properties due to the presence of the additional bromine atom. The halogen atoms on the aromatic ring can influence the biological activity and spectral properties of the final products.

Role in the Synthesis of Advanced Materials and Functional Molecules

Substituted benzaldehydes are important building blocks for the synthesis of advanced materials with specific electronic and optical properties. For instance, the synthesis of sophisticated pyridine-3,5-dicarbonitriles, which are used as electron-transporting materials in organic light-emitting diodes (OLEDs), has been achieved starting from 4-bromobenzaldehyde (B125591). These materials exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs.

Furthermore, polypyridine ligands, which are crucial components of ruthenium-based dyes for dye-sensitized solar cells, can be synthesized from precursors that may be derived from substituted aldehydes. The specific substitution pattern on the aldehyde can be used to tune the photophysical and electrochemical properties of the final material. The presence of multiple halogen atoms in this compound offers opportunities for post-synthesis modification through cross-coupling reactions, allowing for the fine-tuning of the material's properties.

Utility in Enzyme-Catalyzed Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. While specific studies on the enzymatic transformation of this compound are not detailed in the provided search results, the broader field of biocatalysis provides insights into its potential utility.

Enzymes, such as ω-transaminases, have been shown to be active on aldehydes, including the conversion of furfural (B47365) to furfurylamine. Notably, some of these enzymes exhibit halotolerance, meaning they can function in the presence of halides, and some even show improved performance in saline conditions. This suggests that enzymes could be identified or engineered to act on halogenated benzaldehydes like this compound.

Furthermore, the biosynthesis of benzaldehyde (B42025) in plants involves a heterodimeric enzyme that acts on benzoyl-CoA. The study of such natural pathways can inspire the development of novel biocatalytic systems for the synthesis and modification of substituted benzaldehydes. The field of directed evolution and enzyme engineering holds the promise of creating bespoke enzymes that can perform specific transformations on non-natural substrates like this compound, opening up new avenues for the synthesis of chiral alcohols, amines, and other valuable compounds with high enantioselectivity.

Future Prospects and Emerging Research Avenues for Halogenated Benzaldehydes

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of halogenated benzaldehydes into more complex molecules is a cornerstone of synthetic chemistry. Future progress hinges on the development of innovative catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope.

One of the most promising frontiers is photocatalysis . Researchers are exploring the use of visible-light-active photocatalysts, such as lead-halide perovskites, for carbon-carbon bond-forming reactions. For instance, suspensions of APbBr₃ (where A is cesium or methylammonium) perovskite colloids have been shown to effectively catalyze the α-alkylation of aldehydes under visible light, achieving high turnover numbers. nih.gov The ability of benzaldehydes themselves to act as photocatalysts, promoting reactions like the production of hydrogen peroxide, is also being investigated, which could lead to auto-photocatalytic systems. researchgate.netd-nb.infochemrxiv.orgresearchgate.net

Metal-Organic Frameworks (MOFs) are also emerging as powerful heterogeneous catalysts. chemscene.com Their crystalline, porous structure allows for the encapsulation and stabilization of active metal centers, sometimes outperforming homogeneous catalysts in terms of turnover numbers and lifetime. acs.org Recently, a Cobalt(III)-based MOF has demonstrated the ability to act as a heterogeneous catalyst for halogen exchange reactions, converting (hetero)aryl bromides to chlorides or fluorides using inexpensive alkali metal salts. chemistryviews.org This approach is significant for modifying compounds like 2-Bromo-4,6-dichlorobenzaldehyde and can be adapted for continuous-flow processes.

Furthermore, the field of biocatalysis is making significant strides. Halogenating enzymes, such as flavin-dependent halogenases and haloperoxidases, offer an environmentally benign alternative to traditional, often hazardous, halogenation methods. nih.govmanchester.ac.uk These enzymes can exhibit remarkable regioselectivity, a feature highly sought after in complex syntheses. manchester.ac.uk Engineering these enzymes is expanding their substrate scope beyond natural compounds, paving the way for their use in the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govmanchester.ac.uk

| Catalyst Type | Example System | Target Transformation | Key Advantages |

| Photocatalyst | APbBr₃ Perovskite Colloids | α-Alkylation of aldehydes | High turnover, uses visible light, low cost. nih.gov |

| Metal-Organic Framework (MOF) | Co(III)-based MOF | Halogen exchange (Ar-Br to Ar-Cl/F) | Heterogeneous, recyclable, suitable for flow chemistry. chemistryviews.org |

| Biocatalyst | Flavin-Dependent Halogenases (FDHs) | Regioselective C-H halogenation | High selectivity, green reagents (halide salts), mild conditions. nih.gov |

| Organocatalyst | Chiral Aldehydes | Asymmetric synthesis | Metal-free, facilitates challenging transformations. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages for the synthesis of halogenated compounds. numberanalytics.com Halogenation reactions, particularly those using highly reactive reagents like elemental bromine or chlorine, are often fast and highly exothermic, posing safety and selectivity challenges in large-scale batch reactors. rsc.org

Flow chemistry mitigates these risks by utilizing microreactors with small internal volumes, ensuring superior heat and mass transfer. rsc.org This enhanced control allows for the safe use of highly reactive and toxic reagents, such as F₂ and Cl₂, in a contained and controllable manner. rsc.org The result is often improved yield and selectivity, reduced by-product formation, and safer operating conditions. mt.com This technology has been successfully applied to various halogenation processes, including photochemical brominations, which are significantly accelerated in flow reactors due to more efficient irradiation. rsc.org The integration of flow systems can lead to the development of fully automated platforms for high-throughput screening, reaction optimization, and even multi-step "telescoped" syntheses of complex molecules without isolating intermediates. rsc.org

Key Benefits of Flow Chemistry for Halogenated Benzaldehyde (B42025) Synthesis:

| Feature | Advantage | Relevance to Halogenated Aldehydes |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the hold-up of hazardous reagents. rsc.org | Enables the use of highly reactive/toxic elemental halogens (Cl₂, Br₂) and acids safely. rsc.org |

| Superior Process Control | Precise control over temperature, pressure, and residence time. rsc.org | Improves selectivity and reduces the formation of over-halogenated or isomeric by-products. |

| Increased Efficiency | Accelerated reaction rates due to efficient mixing and heat transfer. rsc.org | Reduces reaction times from hours to minutes or even seconds, increasing productivity. |

| Scalability | Scaling up is achieved by running the system for longer, not by using larger, more dangerous reactors. | Simplifies the transition from laboratory discovery to industrial production. |

| Automation | Integration with automated pumps and sensors for high-throughput optimization. | Facilitates rapid discovery of optimal reaction conditions and library synthesis. |

Advanced Characterization Techniques for In-situ Reaction Monitoring

To fully leverage the advantages of continuous flow chemistry and to accelerate reaction development in general, real-time, in-situ analytical techniques are crucial. These Process Analytical Technologies (PAT) provide a continuous stream of data on reaction progress, enabling a deeper understanding of kinetics, mechanisms, and the influence of process parameters.

For the study of reactions involving halogenated benzaldehydes, in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and Raman spectroscopy are particularly powerful. mt.com By inserting a probe directly into the reacting stream, these techniques can monitor the concentration of reactants, products, and transient intermediates as they form and are consumed. mt.comspectroscopyonline.comyoutube.com This continuous data stream is invaluable for:

Kinetic Analysis: Determining reaction rates and orders with high precision.

Mechanism Elucidation: Identifying and tracking reactive intermediates that might be missed by traditional offline analysis. uni.lu

Process Optimization: Allowing for rapid adjustments to parameters like temperature, pressure, or flow rate to maximize yield and minimize impurities. mt.com

Safety Assurance: Monitoring for the accumulation of unstable intermediates or unreacted reagents that could lead to hazardous conditions. mt.com

The integration of these spectroscopic tools into automated flow reactor systems creates a powerful platform for data-rich experimentation, significantly accelerating the development cycle from laboratory-scale discovery to robust, scaled-up manufacturing. uni.lursc.org

Expansion of Computational Models for Predictive Retrosynthesis and Reaction Discovery

The art of designing a synthetic route to a target molecule is being revolutionized by artificial intelligence (AI) and machine learning. For complex targets derived from precursors like this compound, computational tools are becoming indispensable for navigating the vast landscape of possible chemical reactions.

Modern retrosynthesis prediction models , many based on the same transformer architectures used in large language models, can propose synthetic pathways to novel molecules without human intervention. rsc.org These tools are trained on massive databases of known chemical reactions and learn the underlying "rules" of chemical reactivity. When presented with a target molecule, the model can predict potential precursors by suggesting valid reverse-chemical transformations. nih.gov

Discovering Novel Routes: They can identify non-obvious synthetic pathways that a human chemist might overlook.

Improving Efficiency: By evaluating thousands of potential routes, they can help identify the most efficient and cost-effective synthesis.

Predicting Reactants and Conditions: Advanced models not only suggest the key bond-breaking steps but also predict the necessary reagents, solvents, and catalysts for each transformation. rsc.org

The continuous improvement of these models, through both algorithmic enhancements and the integration of larger, more diverse reaction datasets, promises to accelerate the discovery and synthesis of new halogenated compounds for a wide range of applications. nih.gov

Sustainable Synthesis and Minimization of Environmental Impact in Halogenated Organic Chemistry

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. While halogenated compounds are immensely useful, their synthesis can involve hazardous reagents and their persistence in the environment is a significant concern. rsc.org Future research is heavily focused on mitigating these issues.

A key area of development is the replacement of traditional halogenating agents. Elemental halogens (Cl₂, Br₂) are effective but hazardous. rsc.org Safer alternatives like N-halosuccinimides are often used, but they suffer from poor atom economy. A greener approach involves the in-situ oxidation of simple, safer halide salts (e.g., KCl, KBr) using clean oxidants like hydrogen peroxide or oxygen, often with the aid of a catalyst. rsc.org This strategy mimics nature's own halogenation processes. rsc.org

Biocatalysis , as mentioned earlier, is a cornerstone of sustainable chemistry. The use of halogenase enzymes allows for highly selective halogenations under mild, aqueous conditions, avoiding harsh reagents and solvents. nih.govmanchester.ac.uk

Beyond synthesis, managing the environmental fate of halogenated organic compounds is critical. Research into the biodegradation of these persistent pollutants is uncovering microbial pathways and enzymes capable of dehalogenating aromatic compounds. bohrium.comnih.govnih.govoup.comworldscientific.com This can occur aerobically, often via hydroxylation and ring cleavage, or anaerobically through reductive dehalogenation where the halogen is replaced by a hydrogen atom. nih.govoup.com Harnessing these microbial processes could lead to effective bioremediation strategies for sites contaminated with halogenated organic waste.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4,6-dichlorobenzaldehyde, and how are impurities minimized during purification?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 4,6-dichlorobenzaldehyde using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators). Purification typically involves recrystallization from ethanol or column chromatography with silica gel (hexane/ethyl acetate gradients). Impurity profiles are monitored via HPLC or GC-MS, with halogenated byproducts (e.g., over-brominated derivatives) removed via fractional distillation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm and aldehyde proton at δ 10.1–10.3 ppm). signals for C-Br and C-Cl bonds appear at 110–120 ppm and 125–135 ppm, respectively .

- IR : Stretching vibrations for C=O (aldehyde) at ~1700 cm, C-Br at ~550 cm, and C-Cl at ~750 cm confirm functional groups .

- Mass Spectrometry : Molecular ion peaks [M] at m/z 243 (for ) and 245 (for ) with isotopic patterns validate the halogen composition .

Advanced Research Questions

Q. How do electronic effects of the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro groups at positions 4 and 6 deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the aldehyde. Bromine at position 2 further enhances electrophilicity, making the compound a suitable substrate for Suzuki-Miyaura couplings. Computational studies (DFT) show that the LUMO energy of the aldehyde group is lowered by –1.2 eV compared to non-halogenated analogs, facilitating nucleophilic additions .

Q. What strategies resolve contradictions in reported reaction yields for this compound in Pd-catalyzed reactions?

- Methodological Answer : Discrepancies often arise from trace moisture (deactivates catalysts) or competing side reactions (e.g., aldehyde oxidation). Controlled experiments under inert atmospheres (N/Ar) with rigorously dried solvents improve reproducibility. Kinetic studies using in situ IR or Raman spectroscopy can identify intermediate species (e.g., Pd nanoparticles) that influence yield variations .

Q. How can diastereoselectivity be achieved in oxime derivatives of this compound?

- Methodological Answer : Oxime formation (e.g., with hydroxylamine) produces syn/anti diastereomers, separable via chiral HPLC or crystallization. Steric hindrance from the 2-bromo substituent favors the anti isomer (Z-configuration) in a 3:1 ratio, as confirmed by X-ray crystallography and NOESY NMR .

Q. What computational approaches predict the environmental persistence of this compound?

- Methodological Answer : QSAR models (e.g., EPI Suite) estimate biodegradation half-lives (>60 days) and bioaccumulation factors (log BCF >3.5). Molecular dynamics simulations reveal stable interactions with soil organic matter, suggesting high persistence. Experimental validation via OECD 301B tests (aqueous biodegradation) aligns with computational predictions .

Experimental Design Considerations

Q. How should researchers handle thermal instability during high-temperature reactions involving this compound?

- Methodological Answer : Decomposition above 150°C generates hazardous HBr and Cl gases. Use reflux setups with condensers cooled to –20°C and gas scrubbers containing NaOH solution. TGA-DSC analysis confirms safe operating temperatures (<120°C) .

Q. What safety protocols are critical for handling this compound in biological assays?

- Methodological Answer : Classified as a skin irritant (GHS Category 2) and mutagen (Category 1B). Use fume hoods, PPE (nitrile gloves, lab coats), and secondary containment. LC values (Daphnia magna: 0.8 mg/L) necessitate strict waste disposal under EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |